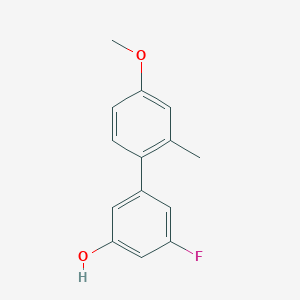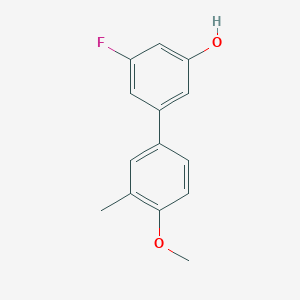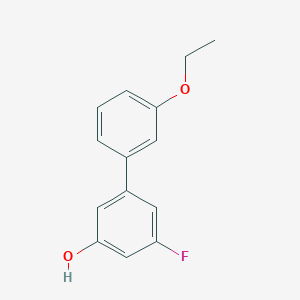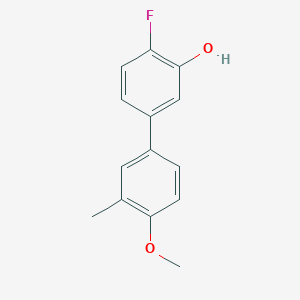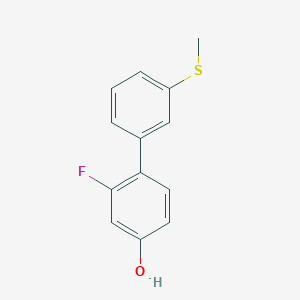
3-Fluoro-4-(2-methylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(2-methylthiophenyl)phenol, 95% (3F4MTP) is a compound belonging to the class of aromatic heterocyclic compounds that is widely used in scientific research. It is a colorless, crystalline solid with a melting point of 89-91°C, and an approximate molecular weight of 234.25 g/mol. 3F4MTP is most commonly used in the synthesis of organic compounds, as well as in the study of its biochemical and physiological effects.
科学的研究の応用
3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including aryl ethers and sulfides. It has also been used as a building block in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has been used as a model compound in the study of its biochemical and physiological effects.
作用機序
The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound binds to the active sites of enzymes and other proteins, which leads to a change in their activity. Additionally, 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has been shown to interact with certain cell membrane receptors, which may affect cell signaling pathways.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has been found to inhibit the enzyme CYP2C9, which is involved in the metabolism of drugs. 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% has also been shown to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% is a stable compound, which makes it easy to store and handle. However, there are also some limitations to using 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% in lab experiments. It is a relatively insoluble compound, which can make it difficult to dissolve in certain solvents. Additionally, 3-Fluoro-4-(2-methylthiophenyl)phenol, 95% is a relatively toxic compound, which can make it dangerous to handle.
将来の方向性
There are several potential future directions for research on 3-Fluoro-4-(2-methylthiophenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted on its mechanism of action, as well as its potential therapeutic applications. Finally, research could be conducted on the development of more efficient and cost-effective synthesis methods for 3-Fluoro-4-(2-methylthiophenyl)phenol, 95%.
合成法
3-Fluoro-4-(2-methylthiophenyl)phenol, 95% can be synthesized using several methods. One of the most commonly used methods is the reaction of 2-methylthiophene with 4-fluorophenol in the presence of sulfuric acid as a catalyst. This method has been found to be highly efficient, with yields of up to 99%. Another method involves the reaction of 2-methylthiophene and 4-fluorophenol in the presence of a base such as potassium carbonate. This method has been found to be slightly less efficient, with yields of up to 92%.
特性
IUPAC Name |
3-fluoro-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCRDYRVIPEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

